![molecular formula C9H10ClNO5S B3002522 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 848290-18-6](/img/structure/B3002522.png)
4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid
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Description
4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss various related sulfur-containing compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, the paper titled "X-ray investigations of sulfur-containing fungicides" examines the molecular conformations of sulfur-containing structures and their intramolecular hydrogen bonds, which could be relevant to understanding the conformation of this compound .
Synthesis Analysis
The synthesis of related sulfur-containing compounds is discussed in several papers. For example, the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid is described as an intermediate in the preparation of cardiotonic drugs, with two alternative approaches yielding total yields of 17% and 37% . Another paper details the synthesis of enantiomerically pure 2-methoxy-4-(S-methyl-N-[(4-methylphenyl)-sulfonyl]-sulfonimidoyl)-benzoic acids, which could provide a basis for the synthesis of similar compounds . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is crucial for their function and reactivity. The X-ray investigations mentioned in the first paper provide insights into the conformation and intramolecular hydrogen bonding of similar compounds, which are important factors in determining the stability and reactivity of these molecules .
Chemical Reactions Analysis
The selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid is described in one of the papers, highlighting a method that involves cathodic generated oxygen radical-anion for the conversion of a methyl group to a carboxylate without attacking the sulfonamide group . This reaction showcases the selective functionalization of sulfur-containing compounds, which could be relevant to the chemical reactions involving this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in the context of their synthesis and molecular structure. For example, the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids is described, which involves the deprotonation at the position para to the carboxylate group . This reaction provides information on the acidity and reactivity of the benzoic acid moiety, which is also present in this compound.
Scientific Research Applications
Kinetics and Hydrolysis Mechanism Studies
- Research has focused on understanding the kinetics and hydrolysis mechanisms of related compounds, such as chlorsulfuron and metsulfuron-methyl. These studies are crucial for understanding the environmental fate and behavior of these substances, particularly in acidic media. Hydrolysis of these compounds leads to various reaction products, which are important for environmental assessments (Hemmamda, Calmon, & Calmon, 1994).
Toxicity Assessment
- Toxicological studies have been conducted to evaluate the effects of benzoic acid derivatives, including 4-chlorobenzoic acid, on biological organisms. These studies are pivotal in determining the safety and potential risks associated with the use of these chemicals (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Carbonic Anhydrase Inhibition
- 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid derivatives have been studied for their potential as carbonic anhydrase inhibitors. These inhibitors have applications in treating conditions like glaucoma by reducing intraocular pressure (Mincione et al., 2001).
Biodegradation Studies
- The biodegradation pathways of related compounds, such as chlorimuron-ethyl, have been studied, revealing various degradation products and potential environmental impacts. Understanding these pathways is essential for developing effective strategies to mitigate the environmental presence of these substances (Li et al., 2016).
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of related compounds, providing valuable insights into the chemical properties and potential applications of these derivatives (Lomov, 2019).
Dopant Studies for Polyaniline
- Benzoic acid derivatives, including chloro- and methoxy-substituted benzoic acids, have been investigated as dopants for polyaniline. These studies are significant for the development of advanced materials with potential applications in electronics and other fields (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
4-chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKERCANIFNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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